molecular formula C10H8F4O3 B13117517 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoicacid

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoicacid

Katalognummer: B13117517
Molekulargewicht: 252.16 g/mol
InChI-Schlüssel: BHECJYZBBMKERK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of multiple fluorine atoms and a hydroxyphenyl group makes it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

The synthesis of 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the hydroxyphenyl group. Industrial production methods often utilize advanced fluorination techniques to ensure high yield and purity. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve the desired product.

Analyse Chemischer Reaktionen

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction pathway and conditions.

Wissenschaftliche Forschungsanwendungen

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role in drug development and delivery.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism by which 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyphenyl group can interact with enzymes and receptors, influencing their activity and leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid can be compared with other fluorinated compounds such as 3,3,4,4-Tetrafluorotetrahydrofuran and 2’,3,4,5-Tetrafluoro-4’-(trans-4-propylcyclohexyl)biphenyl . While these compounds share some similarities in their fluorinated structures, 3,4,4,4-Tetrafluoro-3-(3-hydroxyphenyl)butanoic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H8F4O3

Molekulargewicht

252.16 g/mol

IUPAC-Name

3,4,4,4-tetrafluoro-3-(3-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-2-1-3-7(15)4-6/h1-4,15H,5H2,(H,16,17)

InChI-Schlüssel

BHECJYZBBMKERK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.